2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiazole ring. Key structural elements include:
- 3-(4-Chlorophenyl): A para-chlorinated phenyl group at position 3, which enhances lipophilicity and may influence receptor binding.
- 2-Thioxo group: A sulfur-containing ketone at position 2, contributing to hydrogen-bonding interactions.
Synthesis typically involves alkylation of thiol-containing pyrimidine precursors with chloroacetamide derivatives under basic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-3-4-12(2)15(9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-7-5-13(22)6-8-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPUKFGIROYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction. Consequently, it inhibits cell proliferation and induces apoptosis.
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways. By inhibiting EGFR, it prevents autophosphorylation of the receptor, which in turn inhibits downstream signaling pathways that are implicated in cell proliferation and survival. This includes the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway.
Pharmacokinetics
The compound was subjected to in silico admet studies to explore drug-likeness properties. ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound. These properties are crucial in determining the drug’s bioavailability and overall therapeutic potential.
Result of Action
The compound exhibits moderate antiproliferative activity against various human tumor cell lines. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in cells. Additionally, it upregulates the level of caspase-3, a key effector in the apoptosis pathway.
Biological Activity
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 932967-16-3) is a complex organic compound notable for its diverse biological activities. This compound features a thiazolo[4,5-d]pyrimidine core structure and various functional groups that enhance its potential for medicinal applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 479.0 g/mol. The structure includes a chlorophenyl moiety and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 932967-16-3 |
| Molecular Formula | C19H12ClN4O2S3 |
| Molecular Weight | 479.0 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and thiazolidinone have shown potent activity against various bacterial and fungal pathogens. The compound has been evaluated for its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
A study highlighted the synthesis of various thiazole derivatives that demonstrated antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple strains of bacteria and fungi . The specific mechanisms often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The thiazolo[4,5-d]pyrimidine structure is also associated with anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy in targeting cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Interference : By disrupting signaling pathways, it can induce apoptosis in cancer cells.
- Nucleophilic Substitution : The thiazole ring can participate in nucleophilic substitutions that are crucial for its reactivity and biological interactions .
Case Studies
- Antimicrobial Efficacy : A study on similar compounds demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of S. aureus, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
- Anticancer Potential : Research into related thiazole derivatives revealed promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the core structure can enhance efficacy against specific types of cancer .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a candidate for developing new pharmaceuticals due to its biological activity. Specific areas of interest include:
- Anticancer Activity : Preliminary studies indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. This suggests its potential as a therapeutic agent against various cancers.
- Enzyme Inhibition : The thiazolo-pyrimidine structure may interact with specific enzymes involved in disease pathways, making it a candidate for enzyme inhibitors that could treat metabolic disorders or infections.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess the ability to combat bacterial and fungal infections.
Synthetic Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of derivatives that may exhibit enhanced biological activities or novel properties.
Material Science
Research into the use of this compound in creating new materials is ongoing. Its unique chemical properties may lead to applications in developing conductive or fluorescent materials for electronic and optical devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzyme activity, leading to altered metabolic profiles in treated cells. This opens avenues for further investigation into its use as a therapeutic agent in metabolic diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from thiazolo[3,2-a]pyrimidine (e.g., ) and cyclopenta-thieno-pyrimidine (). These differences alter ring puckering and planarity, impacting molecular interactions . Cyclopenta-thieno-pyrimidine () introduces a fused cyclopentane ring, increasing rigidity compared to the target compound’s flexible thioacetamide chain .
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to 4-methoxyphenyl () or trimethoxybenzylidene (), which are electron-donating .
Synthesis and Yield :
- Microwave-assisted synthesis () offers faster reaction times but comparable yields (~78%) to conventional reflux methods () .
- Alkylation with chloroacetamides (as in the target compound and 5.10 ) generally achieves moderate yields (76–78%), while acylation () yields lower (~51%) due to side reactions .
Physical and Spectral Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
